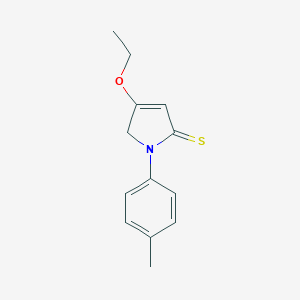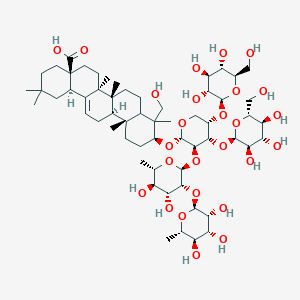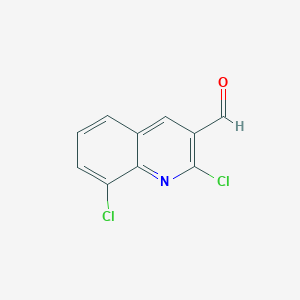
2H-Pyrrole-2-thione, 4-ethoxy-1,5-dihydro-1-(4-methylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Pyrrole-2-thione, 4-ethoxy-1,5-dihydro-1-(4-methylphenyl)- is an organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. The presence of a thione group (C=S) and various substituents like p-tolyl and ethoxy groups can significantly influence the chemical properties and reactivity of the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrrole-2-thione, 4-ethoxy-1,5-dihydro-1-(4-methylphenyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method might include the reaction of p-tolylamine with ethyl acetoacetate, followed by cyclization and introduction of the thione group using Lawesson’s reagent or phosphorus pentasulfide.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
2H-Pyrrole-2-thione, 4-ethoxy-1,5-dihydro-1-(4-methylphenyl)- can undergo various chemical reactions, including:
Oxidation: Conversion of the thione group to a sulfoxide or sulfone.
Reduction: Reduction of the thione group to a thiol.
Substitution: Electrophilic or nucleophilic substitution reactions at the aromatic ring or the pyrrole nitrogen.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various halogenating agents, alkylating agents, or acylating agents under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Potential use in drug development due to its unique chemical structure.
Industry: Used in the production of specialty chemicals, dyes, and materials.
Wirkmechanismus
The mechanism of action of 2H-Pyrrole-2-thione, 4-ethoxy-1,5-dihydro-1-(4-methylphenyl)- depends on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The presence of the thione group and other substituents can influence its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Phenyl-4-ethoxy-1H-pyrrole-2(5H)-thione
- 1-p-Tolyl-4-methoxy-1H-pyrrole-2(5H)-thione
- 1-p-Tolyl-4-ethoxy-1H-pyrrole-2(5H)-one
Uniqueness
2H-Pyrrole-2-thione, 4-ethoxy-1,5-dihydro-1-(4-methylphenyl)- is unique due to the specific combination of substituents, which can influence its chemical reactivity, biological activity, and potential applications. The presence of the p-tolyl group and ethoxy group can provide distinct properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
141694-15-7 |
|---|---|
Molekularformel |
C13H15NOS |
Molekulargewicht |
233.33 g/mol |
IUPAC-Name |
3-ethoxy-1-(4-methylphenyl)-2H-pyrrole-5-thione |
InChI |
InChI=1S/C13H15NOS/c1-3-15-12-8-13(16)14(9-12)11-6-4-10(2)5-7-11/h4-8H,3,9H2,1-2H3 |
InChI-Schlüssel |
OFPHJOVHRHUJEL-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=S)N(C1)C2=CC=C(C=C2)C |
Kanonische SMILES |
CCOC1=CC(=S)N(C1)C2=CC=C(C=C2)C |
Synonyme |
2H-Pyrrole-2-thione, 4-ethoxy-1,5-dihydro-1-(4-methylphenyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















